Ethistérone

Vue d'ensemble

Description

L’éthistérone, également connue sous le nom de 17α-éthinyltestostérone, est une progestine et un androgène synthétiques. Elle a été introduite pour la première fois à des fins médicales en Allemagne en 1939 et aux États-Unis en 1945. L’éthistérone a été la deuxième progestine à être commercialisée et la première progestine active par voie orale . Elle était principalement utilisée dans le traitement des troubles gynécologiques tels que les menstruations irrégulières, l’aménorrhée et le syndrome prémenstruel .

Applications De Recherche Scientifique

Ethisterone has been extensively studied for its applications in various fields:

Chemistry: Ethisterone is used as an intermediate in the synthesis of other steroids and pharmaceutical compounds.

Biology: It is used in research to study hormone receptor interactions and the effects of progestogens on biological systems.

Medicine: Ethisterone was historically used to treat gynecological disorders. It is also studied for its potential use in hormone replacement therapy and contraceptives.

Industry: Ethisterone is used in the production of other steroidal compounds and as a reference standard in analytical chemistry

Mécanisme D'action

L’éthistérone exerce ses effets en se liant au récepteur de la progestérone, imitant l’action de la progestérone naturelle. Cette liaison entraîne des changements dans l’expression des gènes et la fonction cellulaire. L’éthistérone a également une faible activité androgénique, ce qui peut contribuer à ses effets. Les cibles moléculaires et les voies impliquées comprennent les voies du récepteur de la progestérone et du récepteur des androgènes .

Composés similaires :

Noréthistérone : Une autre progestine synthétique avec des utilisations similaires mais une puissance plus élevée.

Acétate de médroxyprogestérone : Une progestine plus puissante utilisée dans les contraceptifs et le traitement hormonal substitutif.

Lévonorgestrel : Une progestine synthétique avec une efficacité plus élevée dans les applications contraceptives.

Unicité de l’éthistérone : L’éthistérone a été la première progestine active par voie orale, ce qui en fait une avancée majeure dans le développement des hormones synthétiques. Sa structure unique, avec un groupe éthynyle en position 17α, la distingue des autres progestines .

Analyse Biochimique

Biochemical Properties

Ethisterone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some androgenic and anabolic activity and no other important hormonal activity .

Cellular Effects

The effects of Ethisterone on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Ethisterone also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Molecular Mechanism

On a molecular level, progestins like Ethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes . Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Temporal Effects in Laboratory Settings

It is known that Ethisterone has weak progestogenic activity and weak androgenic activity .

Dosage Effects in Animal Models

Animal models played a critical role in the discovery and development of insulin therapy in diabetic patients .

Metabolic Pathways

Ethisterone is involved in steroid hormone biosynthesis

Transport and Distribution

Ethisterone has relatively high affinity for sex hormone-binding globulin .

Subcellular Localization

It is known that Ethisterone is a progestin and hence is an agonist of the progesterone receptor .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’éthistérone implique généralement les étapes suivantes :

Réaction d’éthérification : La 4-androstènedione et l’orthoformiate de triéthyle sont utilisées comme matières premières de réaction. La triéthylamine est ajoutée pour ajuster le pH des matières premières de réaction, et le produit résultant est filtré pour obtenir l’éthérate I.

Déshydratation et éthynylation : L’éthérate I est déshydraté à l’aide de méthylbenzène, d’hydroxyde de potassium et d’isobutanol. Du tétrahydrofurane est ajouté, et du gaz acétylène est introduit jusqu’à ce qu’il ne soit plus absorbé. L’éthérate I dissous est ensuite ajouté au mélange, et du gaz acétylène est introduit pour la réaction. De l’acide sulfurique est ajouté jusqu’à ce que le pH atteigne 1 à 2.

Distillation et raffinement : Le matériau est distillé et concentré, lavé à neutralité et séché pour obtenir de l’éthistérone brute.

Méthodes de production industrielle : La production industrielle de l’éthistérone suit des étapes similaires, mais elle est optimisée pour un rendement et une efficacité plus élevés. Les conditions de réaction sont modérées, et le processus est conçu pour être simple et pratique avec moins d’étapes réactionnelles .

Analyse Des Réactions Chimiques

Types de réactions : L’éthistérone subit diverses réactions chimiques, notamment :

Oxydation : L’éthistérone peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir l’éthistérone en d’autres dérivés.

Substitution : L’éthistérone peut subir des réactions de substitution, en particulier au niveau du groupe éthynyle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : L’oxydation de l’éthistérone peut conduire à la formation de cétones et d’acides carboxyliques.

Réduction : La réduction peut produire des alcools et d’autres dérivés réduits.

Substitution : Les réactions de substitution peuvent produire des produits halogénés ou substitués par un nucléophile.

4. Applications de la recherche scientifique

L’éthistérone a été largement étudiée pour ses applications dans divers domaines :

Chimie : L’éthistérone est utilisée comme intermédiaire dans la synthèse d’autres stéroïdes et de composés pharmaceutiques.

Biologie : Elle est utilisée dans la recherche pour étudier les interactions des récepteurs hormonaux et les effets des progestines sur les systèmes biologiques.

Médecine : L’éthistérone était historiquement utilisée pour traiter les troubles gynécologiques. Elle est également étudiée pour son utilisation potentielle dans le traitement hormonal substitutif et les contraceptifs.

Industrie : L’éthistérone est utilisée dans la production d’autres composés stéroïdiens et comme étalon de référence en chimie analytique

Comparaison Avec Des Composés Similaires

Norethisterone: Another synthetic progestogen with similar uses but higher potency.

Medroxyprogesterone acetate: A more potent progestogen used in contraceptives and hormone replacement therapy.

Levonorgestrel: A synthetic progestogen with higher efficacy in contraceptive applications.

Uniqueness of Ethisterone: Ethisterone was the first orally active progestogen, making it a significant milestone in the development of synthetic hormones. Its unique structure, with an ethynyl group at the 17α position, distinguishes it from other progestogens .

Propriétés

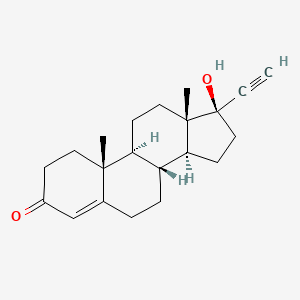

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXZKVNWQUJIB-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023016 | |

| Record name | Ethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-03-7 | |

| Record name | Ethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethisterone [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethisterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethisterone exert its progestational effects?

A1: Ethisterone, like other progestogens, binds to and activates the progesterone receptor. [] This interaction triggers downstream signaling pathways, leading to various physiological effects, primarily on the female reproductive system. []

Q2: How does ethisterone compare to progesterone in terms of potency?

A2: When administered orally, ethisterone demonstrates lower progestational potency compared to injectable progesterone. Studies suggest that progesterone given orally is only one-third to one-fifth as effective as ethisterone, while ethisterone itself is approximately five times less potent than parenteral progesterone. []

Q3: Can ethisterone influence sodium and chloride excretion?

A3: Unlike progesterone, which has been shown to increase urinary sodium and chloride excretion in humans, ethisterone does not appear to exhibit this sodium-dissipating action. [] This difference in electrolyte metabolism may contribute to variations in their clinical efficacy for conditions like premenstrual syndrome. []

Q4: What is the molecular formula and weight of ethisterone?

A4: The molecular formula of ethisterone is C21H28O2, and its molecular weight is 312.45 g/mol.

Q5: Which spectroscopic techniques are helpful in characterizing ethisterone and its derivatives?

A5: Several spectroscopic techniques are valuable for characterizing ethisterone and its derivatives:

- NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, particularly regarding the configuration of substituents around the C-17 position, which is crucial for distinguishing ethisterone isomers. []

- Mass Spectrometry (MS): MS is essential for determining molecular weight and identifying fragmentation patterns, aiding in structural elucidation and purity analysis. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation and identification capabilities, enabling the accurate quantification of ethisterone and related compounds in complex mixtures like pharmaceutical formulations. []

Q6: How does magnesium trisilicate affect the uptake of ethisterone?

A6: Magnesium trisilicate exhibits significant adsorption of ethisterone, surpassing other steroids like mestranol, norethisterone, and ethinyl estradiol. [] The adsorption process follows the Langmuir isotherm model and is influenced by the steroid's polarity. [] This adsorption can impact the dissolution and bioavailability of ethisterone from formulations containing magnesium trisilicate. []

Q7: How does the structure of ethisterone relate to its progestational activity?

A7: Ethisterone's progestational activity stems from its structural similarity to progesterone. The presence of the 17α-ethynyl group is crucial for oral activity. Modifications to the steroidal core structure can significantly influence its potency, selectivity, and pharmacological profile. [, ]

Q8: How does the addition of alkyl groups to the ethisterone structure affect its progestational activity?

A8: Studies exploring the addition of alkyl groups to the ethisterone core have identified derivatives with enhanced progestational activity. For instance, 6α:21-Dimethylethisterone (dimethisterone) demonstrates approximately twelve times the potency of ethisterone in the Clauberg test, highlighting the impact of structural modifications on biological activity. []

Q9: Are there formulation strategies to enhance the stability or bioavailability of ethisterone?

A9: While specific formulation strategies for ethisterone are not extensively discussed in the provided research, optimizing its delivery often involves using excipients to improve solubility, stability, and absorption. Research on similar steroid hormones suggests that strategies like particle size reduction, complexation with cyclodextrins, or incorporation into liposomes or nanoparticles could be investigated to enhance ethisterone's bioavailability.

Q10: What is known about the absorption and metabolism of ethisterone?

A10: Ethisterone is absorbed orally, but its bioavailability is limited due to first-pass metabolism. It is extensively metabolized in the liver, with several metabolites identified, including 2-hydroxymethylethisterone, Δ1-2-hydroxymethylethisterone, and others. [] Further research is needed to fully elucidate the metabolic pathways and clearance mechanisms of ethisterone and its metabolites.

Q11: Has ethisterone shown efficacy in treating specific conditions?

A11: While ethisterone was historically used to treat various gynecological conditions, research suggests that its efficacy might be lower than newer progestogens.

- Menstrual Disorders: Early studies explored ethisterone for managing menstrual irregularities like menorrhagia and amenorrhea, though optimal dosages and long-term effects require further investigation. [, ]

- Premenstrual Tension: Ethisterone has been investigated for premenstrual tension, but its efficacy appears lower compared to progesterone, potentially due to differences in their effects on electrolyte metabolism. [, ]

- Threatened Abortion: While historically used, the efficacy of ethisterone in preventing miscarriage remains inconclusive, with newer progestogens often preferred in clinical practice. [, ]

Q12: Are there safety concerns associated with ethisterone use?

A12: As with any medication, potential side effects and long-term risks are associated with ethisterone use.

- Masculinization: Although ethisterone exhibits weaker androgenic properties compared to testosterone, it can still induce masculinization in female fetuses when administered during pregnancy. [, ] Therefore, its use during pregnancy is generally avoided.

- Other Side Effects: Ethisterone may cause gastrointestinal disturbances, fluid retention, and other side effects in some individuals. []

Q13: What analytical methods are used to quantify ethisterone in pharmaceutical formulations?

A14: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Selected Ion Monitoring (SIM) is a highly sensitive and specific technique for quantifying ethisterone in pharmaceutical formulations, even at nanogram levels. [] This method requires derivatization of the analyte (e.g., using DMES or methoxime DMES ether derivatives) to enhance its volatility and detectability. [] Internal standards, such as other steroids like ethisterone, are commonly used to improve accuracy and precision. []

Q14: How does the ethynyl group in ethisterone affect its interaction with the enzyme aromatase?

A16: The 17α-ethynyl group in ethisterone's structure confers its ability to act as a suicide inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. [] This inhibition occurs in a time- and concentration-dependent manner and requires the presence of the cofactor NADPH. []

Q15: Can ethisterone be used as a building block for synthesizing molecular rotors?

A17: Yes, ethisterone has been successfully employed as a building block for synthesizing molecular rotors. Researchers have incorporated ethisterone into complex structures with steroidal frameworks linked to rotatable units like 1,4-diethynylphenylene. [, ] These molecular rotors, characterized by single crystal X-ray diffraction, have potential applications in materials science and nanotechnology. [, ]

Q16: Does ethisterone exhibit any effects on aquatic organisms?

A16: While specific information on the ecotoxicological effects of ethisterone is limited in the provided research, it is crucial to consider the potential environmental impact of pharmaceuticals, particularly hormones. Given ethisterone's hormonal activity, it's essential to investigate its potential for endocrine disruption in aquatic organisms and implement appropriate waste management strategies to minimize its release into the environment.

Q17: What is the role of circular dichroism (CD) spectroscopy in studying ethisterone?

A19: CD spectroscopy has proven valuable in analyzing the binding interactions of ethisterone with proteins like human serum albumin (HSA). [] CD studies provide insights into the binding site, affinity, and potential conformational changes induced upon ethisterone binding. [] This information is crucial for understanding its pharmacokinetic properties, distribution, and potential interactions with other drugs or biomolecules.

Q18: How does ethisterone compare to other progestogens in terms of binding to androgen receptors?

A20: In a study comparing the relative binding affinity of various antiandrogenic agents to androgen receptors in hamster sebaceous glands, ethisterone demonstrated higher affinity compared to cyproterone acetate and spironolactone but lower affinity than 17α-propylmesterolone. [] This finding suggests that ethisterone might possess some degree of antiandrogenic activity, though its clinical significance requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.